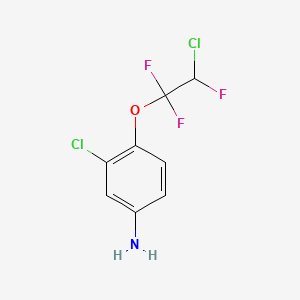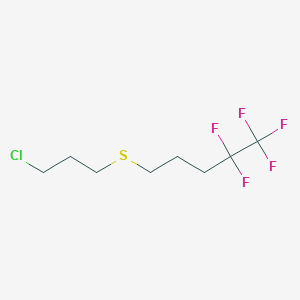
3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline, 97% (3-Cl-4-CF3CH2OCH2Cl-aniline, 97%) is a chlorinated aniline derivative that is widely used in scientific research. It is a colorless, crystalline solid with a melting point of 128-130°C. This compound has a variety of applications, particularly in the synthesis of organic compounds, as a catalyst for chemical reactions, and in the study of biochemical and physiological effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline involves the reaction of 3-chloroaniline with 2-chloro-1,1,2-trifluoroethanol in the presence of a base to form the desired product.
Starting Materials
3-chloroaniline, 2-chloro-1,1,2-trifluoroethanol, Base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 3-chloroaniline in a suitable solvent (e.g. ethanol), Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir, Step 3: Slowly add 2-chloro-1,1,2-trifluoroethanol to the solution while stirring, Step 4: Heat the reaction mixture to reflux for several hours, Step 5: Cool the reaction mixture and filter the solid product, Step 6: Wash the solid product with a suitable solvent (e.g. water or ethanol), Step 7: Dry the product under vacuum to obtain 3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline
Mécanisme D'action
The mechanism of action of 3-Cl-4-CF3CH2OCH2Cl-aniline, 97% is not fully understood. It is believed that the compound acts as an inhibitor of certain enzymes, such as monoamine oxidase and aldehyde dehydrogenase. The inhibition of these enzymes leads to an increase in the concentration of monoamines, such as serotonin, in the brain, which has a variety of effects on the body.
Effets Biochimiques Et Physiologiques
3-Cl-4-CF3CH2OCH2Cl-aniline, 97% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which leads to an increase in the concentration of monoamines in the brain. This increase in monoamines can have a variety of effects on the body, such as an increase in alertness and energy, an increase in focus and concentration, and an increase in mood. In addition, 3-Cl-4-CF3CH2OCH2Cl-aniline, 97% has been found to have anti-inflammatory effects and may be useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-Cl-4-CF3CH2OCH2Cl-aniline, 97% is a useful reagent for laboratory experiments. It is relatively easy to synthesize and is relatively stable. In addition, it is relatively non-toxic and has a low boiling point, making it easy to use in a variety of experiments. However, it is important to note that 3-Cl-4-CF3CH2OCH2Cl-aniline, 97% is a powerful inhibitor of certain enzymes, and care should be taken when using it in experiments.
Orientations Futures
The potential applications of 3-Cl-4-CF3CH2OCH2Cl-aniline, 97% are vast, and there are many potential future directions for research. For example, further research could be conducted to explore the potential therapeutic applications of this compound. In addition, further research could be conducted to explore the potential uses of this compound as a catalyst for various chemical reactions. Finally, further research could be conducted to explore the potential biochemical and physiological effects of this compound.
Applications De Recherche Scientifique
3-Cl-4-CF3CH2OCH2Cl-aniline, 97% is an important reagent in the synthesis of organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst for various chemical reactions, such as the synthesis of cyclic ethers. In addition, 3-Cl-4-CF3CH2OCH2Cl-aniline, 97% is used in the study of biochemical and physiological effects. It is used to study the effects of drugs on the human body, as well as the effects of various environmental factors on the body.
Propriétés
IUPAC Name |
3-chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3NO/c9-5-3-4(14)1-2-6(5)15-8(12,13)7(10)11/h1-3,7H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIRBHNPZYHSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-(Trifluoromethyl)phenoxy]-2-picoline](/img/structure/B6321478.png)




![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide, 98%](/img/structure/B6321508.png)


![2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6321535.png)



